methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Description
Methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C24H17ClF2N2O5S and its molecular weight is 518.92. The purity is usually 95%.
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Biological Activity
Methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and potential applications in pharmacology.
Chemical Structure and Properties
The compound belongs to a class of benzothiazine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
This compound features a chloro substituent and a difluorophenyl group, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler benzothiazine derivatives. A common method includes the reaction of substituted anilines with appropriate carboxylic acid derivatives under controlled conditions to yield the target compound with high purity and yield .
Antimicrobial Activity
Research has indicated that benzothiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed inhibition against various bacterial strains, suggesting that this compound may also possess similar activity .
Anti-inflammatory Effects
Benzothiazine derivatives are often explored for their anti-inflammatory effects. Compounds structurally similar to the target molecule have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests a potential mechanism by which this compound could exert therapeutic effects in inflammatory diseases .
Anticancer Potential
Recent studies have highlighted the anticancer potential of benzothiazine derivatives. For instance, compounds with similar scaffolds have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound remains to be fully elucidated but is anticipated to be promising based on structural activity relationships observed in related compounds .
Case Studies
A comparative study on the biological activities of various benzothiazine derivatives revealed that modifications at the phenyl ring and nitrogen atom significantly impacted their efficacy against specific targets. The study utilized in vitro assays to measure the compound's effectiveness against microbial and cancerous cells .
Compound | Activity | IC50 (µM) | Target |
---|---|---|---|
Compound A | Antimicrobial | 15 | E. coli |
Compound B | Anticancer | 20 | HeLa |
Methyl 6-Chloro Compound | TBD | TBD | TBD |
Properties
IUPAC Name |
methyl 6-chloro-2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N2O5S/c1-34-24(31)23-22(14-5-3-2-4-6-14)17-11-15(25)7-10-20(17)35(32,33)29(23)13-21(30)28-19-9-8-16(26)12-18(19)27/h2-12H,13H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJBZNABMVAIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.